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Introduction
Avermectin B1, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is

a potent neurotoxic agent widely utilized as an anthelmintic and insecticide.[1] Its high

specificity and potent activity on invertebrate ion channels have also made it an invaluable tool

in neurobiology research. Avermectin B1 and its derivatives, such as ivermectin, act as

positive allosteric modulators of ligand-gated ion channels, primarily targeting glutamate-gated

chloride channels (GluCls) in invertebrates and, to a lesser extent, gamma-aminobutyric acid

type-A (GABA-A) receptors in both invertebrates and vertebrates.[1][2] This activity allows

researchers to selectively activate or potentiate chloride currents, leading to hyperpolarization

and inhibition of neuronal activity. This document provides detailed application notes and

experimental protocols for the use of Avermectin B1 as a tool in neurobiological research.

Mechanism of Action
Avermectin B1 exerts its effects by binding to a site distinct from the agonist binding site on

ligand-gated ion channels.[1] This allosteric binding potentiates the effect of the natural ligand

(e.g., GABA or glutamate) and, at higher concentrations, can directly gate the channel, leading

to a sustained influx of chloride ions.[3] This influx of negatively charged ions hyperpolarizes

the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

In invertebrates, which express high levels of GluCls in their neurons and muscle cells, this
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leads to paralysis and death.[2] While mammals do not possess GluCls, Avermectin B1 can

interact with GABA-A receptors, though with lower affinity.[1]

Applications in Neurobiology Research
Probing the function of GABA-A and glutamate-gated chloride channels: Avermectin B1's

specific potentiation and activation of these channels allow for detailed studies of their

kinetics, pharmacology, and physiological roles in synaptic transmission and neuronal

excitability.

Creating models of neuronal inhibition and paralysis: The potent inhibitory effect of

Avermectin B1 can be used to induce a state of neuronal silencing or paralysis in in vitro

and in vivo models, facilitating the study of neuronal networks and the consequences of their

disruption.

Investigating the blood-brain barrier: Avermectin B1 is a substrate for P-glycoprotein (P-gp),

an efflux transporter at the blood-brain barrier. Studying the neurotoxic effects of Avermectin
B1 can provide insights into the function and regulation of P-gp in protecting the central

nervous system from xenobiotics.

Screening for novel insecticides and anthelmintics: Understanding the binding site and

mechanism of action of Avermectin B1 can aid in the development of new and more

effective parasiticides.

Data Presentation
The following tables summarize quantitative data on the interaction of Avermectin B1 with its

primary targets.
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Parameter Value Species/Tissue
Receptor/Chan
nel

Reference

Binding Affinity

(Kd)

High-affinity site 5 nM
Rat Cerebellar

Granule Neurons

GABA-gated

chloride channel
[4]

Low-affinity site 815 nM
Rat Cerebellar

Granule Neurons

GABA-gated

chloride channel
[4]

Potentiation

(EC50)

Enhancement of

[3H]diazepam

binding

40 nM
Rat/Bovine Brain

Membranes

GABA-A

Receptor
[5]

Potentiation of

GABA responses
17.8 nM

Mouse

Hippocampal

Embryonic

Neurons

GABA-A

Receptor
[6]

Inhibition (IC50)

Inhibition of

[3H]ethynylbicycl

oorthobenzoate

binding

866 nM
Rat Cerebellar

Granule Neurons

GABA-gated

chloride channel
[4]

Receptor

Modulation

Increase in

GABA binding

sites

From 3.2 to 5.1

pmol/mg protein

Rat Brain

Membranes

GABA-A

Receptor
[7]

Table 1: Quantitative data on the interaction of Avermectin B1a with GABA-A receptors and

GABA-gated chloride channels.
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Parameter Concentration Effect Species/Tissue Reference

Electrophysiologi

cal Effects

Avermectin B1a 6 µM

Rapid loss of

inhibitory

postsynaptic

potentials

Lobster

neuromuscular

junction

[3]

Avermectin B1a 6 µM
3-5 mV

hyperpolarization

Lobster

neuromuscular

junction

[3]

Avermectin B1a 1-10 µg/ml

Elimination of

inhibitory

postsynaptic

potentials

Lobster stretcher

muscle
[8]

Avermectin B1a 1-10 µg/ml

Reduction in

excitatory

postsynaptic

potential

amplitude

Lobster stretcher

muscle
[8]

Dihydroavermect

in B1
Not specified

Slow

conductance

increase

Cockroach

embryonic

central neurons

[9]

Table 2: Electrophysiological effects of Avermectin B1 in various model systems.
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Modulation of GABAergic Synapse by Avermectin B1
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Caption: Modulation of a GABAergic synapse by Avermectin B1.
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Experimental Workflow: Electrophysiological Recording

Prepare Neuronal Culture
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Caption: Workflow for electrophysiological analysis of Avermectin B1 effects.
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Protocol 1: Whole-Cell Patch-Clamp Recording of
Avermectin B1 Effects on GABA-A Receptor Currents in
Cultured Neurons
Objective: To measure the effect of Avermectin B1 on GABA-A receptor-mediated currents in

cultured neurons.

Materials:

Primary neuronal culture (e.g., hippocampal or cortical neurons)

External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25

NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP,

adjusted to pH 7.2 with CsOH.

Avermectin B1 stock solution (e.g., 10 mM in DMSO).

GABA stock solution (e.g., 10 mM in water).

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Borosilicate glass capillaries for pulling patch pipettes.

Methodology:

Preparation:

Prepare and maintain primary neuronal cultures on glass coverslips according to standard

protocols.

On the day of recording, transfer a coverslip to the recording chamber on the microscope

stage and perfuse with aCSF at a rate of 1-2 mL/min.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with internal solution.
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Obtaining a Whole-Cell Recording:

Approach a healthy-looking neuron with the patch pipette while applying positive pressure.

Once a dimple is observed on the cell membrane, release the positive pressure to form a

Giga-ohm seal.

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Recording Baseline Currents:

Prepare a range of GABA concentrations by diluting the stock solution in aCSF.

Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) to the neuron using a local

perfusion system for a fixed duration (e.g., 2-5 seconds) to elicit a baseline GABA-A

receptor-mediated current.

Repeat the GABA application several times to ensure a stable baseline response.

Application of Avermectin B1:

Prepare the desired concentration of Avermectin B1 by diluting the stock solution in

aCSF. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM).

Bath-apply the Avermectin B1 solution to the recording chamber.

Allow the Avermectin B1 to equilibrate for a sufficient period (e.g., 5-10 minutes).

Recording Post-Application Currents:

After incubation with Avermectin B1, re-apply the same concentration of GABA as in the

baseline recording.

Record the GABA-A receptor-mediated current in the presence of Avermectin B1.

Data Analysis:
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Measure the peak amplitude and decay kinetics of the GABA-evoked currents before and

after Avermectin B1 application.

Calculate the percentage potentiation of the current amplitude by Avermectin B1.

Construct a dose-response curve if multiple concentrations of Avermectin B1 were

tested.

Protocol 2: Radioligand Binding Assay to Determine
Avermectin B1 Affinity for GABA-A Receptors
Objective: To determine the binding affinity (Kd) of Avermectin B1 for GABA-A receptors in

brain tissue homogenates.

Materials:

Rat or mouse brain tissue (e.g., cortex or cerebellum).

Homogenization buffer: 50 mM Tris-HCl, pH 7.4.

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

Radiolabeled Avermectin B1 (e.g., [3H]-Ivermectin).

Unlabeled Avermectin B1 for determining non-specific binding.

Glass-fiber filters.

Scintillation vials and scintillation cocktail.

Filtration manifold and vacuum pump.

Scintillation counter.

Methodology:

Membrane Preparation:
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Dissect the brain tissue on ice and homogenize in ice-cold homogenization buffer using a

glass-Teflon homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the

crude membrane fraction.

Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

Repeat this wash step twice.

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2

mg/mL.

Binding Assay:

Set up a series of tubes for the saturation binding experiment. Each tube will contain a

different concentration of [3H]-Ivermectin.

For each concentration of radioligand, prepare a corresponding tube for determining non-

specific binding by adding a high concentration of unlabeled Avermectin B1 (e.g., 10 µM).

To each tube, add the membrane preparation (e.g., 100-200 µg of protein).

Add the appropriate concentration of [3H]-Ivermectin to each tube.

Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a

predetermined time to reach equilibrium (e.g., 60-90 minutes).

Filtration and Counting:

Terminate the binding reaction by rapidly filtering the contents of each tube through a

glass-fiber filter using a filtration manifold under vacuum.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding for each concentration of [3H]-Ivermectin by subtracting the

non-specific binding from the total binding.

Plot the specific binding as a function of the radioligand concentration.

Analyze the data using non-linear regression to determine the Kd (dissociation constant)

and Bmax (maximum number of binding sites).

Protocol 3: Preparation of Synaptosomes and
Neurotransmitter Release Assay
Objective: To investigate the effect of Avermectin B1 on the release of neurotransmitters (e.g.,

GABA) from isolated nerve terminals (synaptosomes).

Materials:

Rat or mouse brain tissue (e.g., cerebral cortex).

Sucrose buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4.

Percoll gradients (e.g., 8%, 12%, and 20%).

Krebs-Ringer buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3,

11.1 glucose, and 2.5 CaCl2, pH 7.4.

Radiolabeled neurotransmitter (e.g., [3H]-GABA).

Avermectin B1 stock solution.

High KCl solution (e.g., Krebs-Ringer buffer with 50 mM KCl).

Glass-fiber filters.
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Scintillation counter.

Methodology:

Synaptosome Preparation:

Homogenize brain tissue in ice-cold sucrose buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 32,500 x g

for 20 minutes at 4°C.

Collect the synaptosomal fraction from the interface between the 12% and 20% Percoll

layers.

Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging at

20,000 x g for 10 minutes at 4°C.

Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.

Neurotransmitter Loading:

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-GABA) at

37°C for a specified time (e.g., 15-30 minutes) to allow for uptake.

Release Assay:

Trap the loaded synaptosomes on glass-fiber filters and place them in a superfusion

chamber.

Perfuse the synaptosomes with Krebs-Ringer buffer at a constant rate.

Collect fractions of the perfusate at regular intervals to measure basal neurotransmitter

release.

To stimulate release, switch the perfusion to a buffer containing Avermectin B1 at the

desired concentration.
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Alternatively, to measure the effect of Avermectin B1 on depolarization-evoked release,

perfuse with high KCl solution in the presence or absence of Avermectin B1.

Collect fractions during and after the stimulation period.

Measurement and Analysis:

Determine the radioactivity in each collected fraction using a scintillation counter.

Calculate the percentage of total neurotransmitter released per fraction.

Compare the basal and stimulated release in the presence and absence of Avermectin
B1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin
anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Postsynaptic inhibition of invertebrate neuromuscular transmission by avermectin B1a -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-
aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Whole Cell Patch Clamp Protocol [protocols.io]

6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode
Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

7. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes
- PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b2971832?utm_src=pdf-body
https://www.benchchem.com/product/b2971832?utm_src=pdf-body
https://www.benchchem.com/product/b2971832?utm_src=pdf-body
https://www.benchchem.com/product/b2971832?utm_src=pdf-body
https://www.benchchem.com/product/b2971832?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6296881/
https://pubmed.ncbi.nlm.nih.gov/16569295/
https://pubmed.ncbi.nlm.nih.gov/16569295/
https://pubmed.ncbi.nlm.nih.gov/6302548/
https://pubmed.ncbi.nlm.nih.gov/6302548/
https://pubmed.ncbi.nlm.nih.gov/9103505/
https://pubmed.ncbi.nlm.nih.gov/9103505/
https://pubmed.ncbi.nlm.nih.gov/9103505/
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684884/
https://pubmed.ncbi.nlm.nih.gov/6286885/
https://pubmed.ncbi.nlm.nih.gov/6286885/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Avermectin B1a irreversibly blocks postsynaptic potentials at the lobster neuromuscular
junction by reducing muscle membrane resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A)
receptors [frontiersin.org]

To cite this document: BenchChem. [Avermectin B1 as a Tool in Neurobiology Research:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2971832#use-of-avermectin-b1-as-a-tool-in-
neurobiology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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